(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL

Neurokinin receptor antagonist Chiral resolution Medicinal chemistry

Problem: Racemic intermediates introduce 50% unwanted (R)-enantiomer, compromising NK2 receptor binding and batch-to-batch reproducibility. Solution: This (S)-configured amino alcohol is the definitive chiral precursor for saredutant (SR-48968) and ZM-274773. Key Outcomes: • Directly installs the (2S)-dichlorophenylbutyl scaffold required for NK2 antagonism. • Supports the published 54% overall yield for SR-48968; eliminates resolution losses. • Used as a reference standard for chiral HPLC method development and enantiomeric excess specifications.

Molecular Formula C10H13Cl2NO
Molecular Weight 234.12 g/mol
CAS No. 160707-16-4
Cat. No. B067199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL
CAS160707-16-4
Molecular FormulaC10H13Cl2NO
Molecular Weight234.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CCO)CN)Cl)Cl
InChIInChI=1S/C10H13Cl2NO/c11-9-2-1-7(5-10(9)12)8(6-13)3-4-14/h1-2,5,8,14H,3-4,6,13H2/t8-/m1/s1
InChIKeyLGIGCDLFWQIHLQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL Overview


(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL, also referred to as (S)-2-(3,4-dichlorophenyl)-4-hydroxybutylamine, is a single-enantiomer chiral amino alcohol with the molecular formula C10H13Cl2NO and a molecular weight of 234.12 g/mol [1]. This compound is a critical chiral building block in the synthesis of non-peptide tachykinin (neurokinin) receptor antagonists, most notably the NK2-selective antagonist saredutant (SR-48968) and the dual NK1/NK2 antagonist ZM-274773 (M-274773) [2]. Unlike racemic or opposite-enantiomer forms, the (S)-configuration is specifically mandated by the stereochemical architecture of the target drug molecules, directly determining the pharmacological activity of the final pharmaceutical candidates [3].

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL Enantiomer Specificity


In medicinal chemistry programs targeting G protein-coupled receptors such as the neurokinin NK2 receptor, the absolute stereochemistry of the final drug candidate is a primary determinant of receptor binding affinity, selectivity, and downstream pharmacological activity [1]. The target compound provides the (S)-configured 2-(3,4-dichlorophenyl)-4-hydroxybutylamine scaffold that precisely positions the dichlorophenyl pharmacophore and the basic amine side chain for optimal NK2 receptor interaction. Substitution with the racemic form (CAS 152298-51-6) introduces 50% of the (R)-enantiomer, which can produce a stereochemically mismatched drug substance with altered receptor binding kinetics, reduced potency, or off-target activity [2]. The (R)-enantiomer (CAS 135936-36-6) is specifically designated for the synthesis of the opposite stereoisomeric series and cannot serve as a drop-in replacement without compromising the defined (S)-configuration required in patents covering saredutant and related clinical candidates [3].

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL Differentiation Evidence


Mandatory (S)-Configuration for NK2 Antagonists

The (S)-enantiomer (CAS 160707-16-4) is the mandatory chiral form for constructing the (2S)-(3,4-dichlorophenyl)butyl pharmacophore present in saredutant (SR-48968) and ZM-274773. The optical resolution of the racemate with D-tartaric acid specifically isolates the (S)-isomer for downstream drug synthesis [1]. The (R)-enantiomer (CAS 135936-36-6) yields the opposite (2R)-configuration and is used for a different stereochemical series . A facile synthesis of SR-48968 starting from the (S)-configured intermediate achieved the final NK2 antagonist in 54% overall yield [2].

Neurokinin receptor antagonist Chiral resolution Medicinal chemistry

Second-Order Asymmetric Conversion Advantage

US Patent 5,512,680 describes a process-specific advantage: treating racemic 3-cyano-3-(3,4-dichlorophenyl)propionic acid with D-(-)-N-methylglucamine effects a second-order asymmetric conversion to crystallize all acid as the levorotatory salt, followed by enantioconservative borane reduction to yield the dextrorotatory aminoalcohol [1]. This process circumvents the 50% theoretical yield limitation of classical resolution, theoretically enabling quantitative conversion to the desired enantiomer [1]. This represents a process differentiation—the (S)-enantiomer can be produced via a high-efficiency asymmetric conversion route that is not universally applicable to other chiral amino alcohols.

Asymmetric synthesis Process chemistry Chiral intermediate

Commercial Single-Enantiomer Supply

The (S)-enantiomer is commercially available with documented purity specifications ≥95% (Bidepharm, Leyan) and ≥98% (MolCore) . In contrast, the racemic form (CAS 152298-51-6) is listed at 95%+ purity but introduces the additional burden of chiral separation or asymmetric synthesis steps downstream . The direct procurement of the single (S)-enantiomer eliminates the need for in-house chiral resolution, saving 1–2 synthetic steps and associated yield losses (~50% maximum recovery in classical resolution) in the synthesis of stereodefined NK2 antagonists.

Chemical procurement Chiral purity Pharmaceutical intermediate

Physicochemical Parameters for Scale-Up

The compound has a reported boiling point of 359.4°C at 760 mmHg and a density of 1.292 g/cm³ [1]. While both enantiomers share identical achiral physicochemical properties, the availability of verified boiling point and density data specifically for the (S)-enantiomer batch ensures accurate engineering parameters for vacuum distillation, solvent swap operations, and formulation excipient compatibility assessments during scale-up of the (S)-specific synthetic route.

Physicochemical characterization Process engineering Quality control

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL Applications


Saredutant (SR-48968) Synthesis for Depression Research

The (S)-enantiomer is the direct chiral precursor for constructing the (2S)-(3,4-dichlorophenyl)butyl core of saredutant, a selective NK2 receptor antagonist that reached Phase III clinical trials for major depressive disorder [1]. Medicinal chemistry teams developing next-generation NK2 antagonists or dual NK1/NK2 antagonists can use this intermediate to maintain stereochemical integrity without introducing racemization risk from a resolution step. The 54% overall yield reported for SR-48968 synthesis starting from the (S)-configured intermediate provides a benchmark for route feasibility assessment [2].

ZM-274773 Synthesis for Inflammatory and Urological Models

ZM-274773, a dual NK1/NK2 receptor antagonist with demonstrated effects on bladder function in chronically spinalized rats, is synthesized from the (S)-configured dichlorophenyl aminoalcohol intermediate via N-methylation, acylation, oxidation, and reductive amination with a functionalized piperidine [1]. Researchers studying neurokinin-mediated bladder dysfunction, asthma, or inflammatory conditions can procure the (S)-enantiomer to consistently produce ZM-274773 with the defined stereochemistry required for reproducible in vivo pharmacological results [2].

SAR Studies of Tachykinin Pharmacophores

Academic and industrial laboratories conducting SAR studies on the dichlorophenyl pharmacophore of neurokinin antagonists require a single-enantiomer building block to probe the stereochemical requirements of NK1, NK2, and NK3 receptor subtypes. The (S)-enantiomer enables systematic variation of the amine and alcohol termini while holding the (2S)-dichlorophenylbutyl scaffold constant, preventing confounding stereochemical variables that would arise from use of the racemate [1]. This supports the design of receptor-subtype-selective antagonists with improved therapeutic indices.

Process Scale-Up of Neurokinin Intermediates

The second-order asymmetric conversion process described in US 5,512,680 provides a scalable manufacturing route that avoids the 50% yield ceiling of classical resolution [1]. Process R&D groups evaluating the commercial viability of neurokinin antagonist APIs can benchmark their in-house asymmetric synthesis strategies against this patented approach. Procuring the (S)-enantiomer as a reference standard enables chiral purity method development (HPLC with chiral stationary phases) and establishment of enantiomeric excess specifications for incoming intermediate batches.

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